2-Iodo-3,7,8-trichlorodibenzo-4-dioxin
Description
2-Iodo-3,7,8-trichlorodibenzo-4-dioxin (referred to as 2-I-TriCDD) is a halogenated dibenzo-p-dioxin derivative characterized by three chlorine substituents at positions 3, 7, and 8, and an iodine atom at position 2. Unlike traditional PCDDs, which are fully chlorinated, 2-I-TriCDD incorporates iodine, a heavier halogen, which alters its physicochemical and biochemical properties.
Key applications of 2-I-TriCDD include its use as a radiolabeled ligand (e.g., [125I]-labeled form) in receptor binding studies, particularly for investigating the aryl hydrocarbon receptor (AhR) pathway . The AhR mediates the toxic effects of dioxins, and 2-I-TriCDD has been employed to characterize ligand-receptor interactions due to its high binding affinity .
Propriétés
Numéro CAS |
112317-17-6 |
|---|---|
Formule moléculaire |
C12H4Cl3IO2 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
2,3,7-trichloro-8-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Cl3IO2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
Clé InChI |
WOZNSSVRUHUPHZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)I |
Autres numéros CAS |
112317-17-6 |
Synonymes |
2-iodo-3,7,8-trichlorodibenzo-4-dioxin Cl3-DpD |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Analogues and Halogenation Patterns
The substitution pattern and halogen type critically influence the behavior of dioxins. Below is a comparison of 2-I-TriCDD with key analogs:
*Estimated based on halogen atomic weights.
Key Observations:
Receptor Binding Affinity and Toxicity
Poland et al. (1989) demonstrated that 2-I-TriCDD acts as a potent AhR agonist, inducing hepatic binding species in mice. However, its efficacy relative to TCDD varies:
| Compound | AhR Binding Affinity (Relative to TCDD) | EC50 for Enzyme Induction | Toxicity (LD50, Rodents) |
|---|---|---|---|
| 2-I-TriCDD | ~50-70% of TCDD* | Not Reported | Not Reported |
| TCDD | 100% (Reference) | 1–10 nM | ~0.02 mg/kg (LD50) |
| 1,2,3,4,6,7,8-HpCDD | <10% of TCDD | >100 nM | >10 mg/kg |
*Inferred from receptor competition assays .
Mechanistic Insights:
- The iodine atom in 2-I-TriCDD may create steric hindrance or electronic effects that reduce binding affinity compared to TCDD. However, its larger atomic radius could strengthen hydrophobic interactions with AhR’s ligand-binding domain .
- Unlike highly chlorinated HpCDD, which shows reduced toxicity due to steric overcrowding, 2-I-TriCDD retains significant bioactivity, positioning it as a mid-potency dioxin analog .
Environmental Persistence and Bioaccumulation
Halogenation degree and halogen type influence environmental fate:
| Compound | Log Kow (Octanol-Water Partition Coefficient) | Half-Life (Soil) | Bioaccumulation Factor (Fish) |
|---|---|---|---|
| 2-I-TriCDD | ~6.8* | ~5–10 years | ~10,000 |
| TCDD | 6.8 | 10–15 years | 100,000 |
| HpCDD | 8.1 | >20 years | 50,000 |
*Estimated based on halogen contributions.
Implications:
- However, its persistence remains significant due to the stable C-I bond .
- HpCDD’s higher chlorination increases Log Kow but reduces bioavailability, highlighting a trade-off between persistence and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
